1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol
Description
1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol is an organic compound characterized by the presence of an epoxide group and an ethoxy group attached to a propanol backbone
Properties
CAS No. |
61293-47-8 |
|---|---|
Molecular Formula |
C8H16O4 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
1-ethoxy-3-(oxiran-2-ylmethoxy)propan-2-ol |
InChI |
InChI=1S/C8H16O4/c1-2-10-3-7(9)4-11-5-8-6-12-8/h7-9H,2-6H2,1H3 |
InChI Key |
ZLVQXWDHACXJRV-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC(COCC1CO1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol typically involves the reaction of an epoxide with an alcohol under controlled conditions. One common method involves the reaction of glycidol with ethanol in the presence of a base catalyst. The reaction proceeds through the opening of the epoxide ring by the alcohol, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of 1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The epoxide group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol involves its interaction with molecular targets through its functional groups. The epoxide group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential biological activity.
Comparison with Similar Compounds
- 2-({[6-({1-chloro-3-[(oxiran-2-yl)methoxy]propan-2-yl}oxy)hexyl]oxy}methyl)oxirane
- Bis[4-[(oxiran-2-yl)methoxy]phenyl]methane
- 3-Methyl-3-(4-methyl-3-pentenyl)-2-oxiranecarbaldehyde
Comparison: 1-Ethoxy-3-[(oxiran-2-yl)methoxy]propan-2-ol is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
